molecular formula C10H15N5O4 B12407046 2'-Deoxyadenosine-d1 (monohydrate)

2'-Deoxyadenosine-d1 (monohydrate)

Cat. No.: B12407046
M. Wt: 270.26 g/mol
InChI Key: WZJWHIMNXWKNTO-IQYJIMAFSA-N
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Description

2’-Deoxyadenosine-d1 (monohydrate): Adenine deoxyriboside , is a deoxyribonucleoside. It is a derivative of adenosine, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom. This compound is a crucial building block of deoxyribonucleic acid (DNA) and plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-d1 (monohydrate) typically involves the glycosylation of adenine with a protected deoxyribose derivative. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond. The protecting groups are then removed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyadenosine-d1 (monohydrate) involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to achieve high purity. The compound is then dried to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2’-Deoxyadenosine-d1 (monohydrate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the adenine base.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of 2’-Deoxyadenosine-d1.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted adenine derivatives.

Scientific Research Applications

Chemistry: 2’-Deoxyadenosine-d1 (monohydrate) is used as a standard in nucleoside supplementation studies and for estimating DNA global methylation rates in various biological samples.

Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms. It is also used to reverse the inhibition of human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV) by certain proteins.

Medicine: In medical research, 2’-Deoxyadenosine-d1 (monohydrate) is studied for its potential therapeutic applications, particularly in antiviral therapies.

Industry: The compound is used in the production of nucleoside analogues and other related compounds for various industrial applications.

Mechanism of Action

2’-Deoxyadenosine-d1 (monohydrate) exerts its effects by incorporating into DNA during replication and repair processes. It can affect cyclic adenosine monophosphate (cAMP) levels in cells under energy stress conditions. The compound interacts with various molecular targets, including enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

  • 2’-Deoxyguanosine monohydrate
  • 2’-Deoxycytidine
  • 2’-Deoxyinosine
  • Thymidine

Comparison: 2’-Deoxyadenosine-d1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. While similar compounds like 2’-Deoxyguanosine and 2’-Deoxycytidine also play roles in DNA synthesis, 2’-Deoxyadenosine-d1 is particularly important for its involvement in specific biological processes and its potential therapeutic applications.

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

270.26 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-5-deuterio-2-(hydroxymethyl)oxolan-3-ol;hydrate

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i7D;

InChI Key

WZJWHIMNXWKNTO-IQYJIMAFSA-N

Isomeric SMILES

[2H][C@@]1(C[C@@H]([C@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O

Origin of Product

United States

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